Tasisulam - 519055-62-0

Tasisulam

Catalog Number: EVT-283493
CAS Number: 519055-62-0
Molecular Formula: C11H6BrCl2NO3S2
Molecular Weight: 415.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tasisulam sodium, chemically known as 5-bromo-thiophene-2-sulfonic acid 2,4-dichlorobenzoylamide sodium salt, is a small molecule investigated for its potential as an antitumor agent. It falls under the class of acyl sulfonamides. Tasisulam is highly protein-bound, particularly to albumin, which influences its pharmacokinetic properties.

Synthesis Analysis

A continuous Schotten–Baumann reaction forms the basis for a scalable synthesis of Tasisulam sodium. This method enables the direct formation of the sodium salt by reacting a sulfonamide with an acid chloride, streamlining the process and minimizing potential worker exposure to intermediates. The process has been demonstrated at laboratory scale (5.2 g/h) and scaled up to a commercial production scale (5 kg/day).

Carbon-11 labeled Tasisulam has been synthesized using a novel one-step [11C]CO carbonylation reaction. This method utilizes a carbonylative cross-coupling reaction between aryl halides and sulfonamides, offering an efficient route for producing radiolabeled Tasisulam for PET research.

Mechanism of Action
  • Induction of Apoptosis: Tasisulam induces apoptosis in tumor cells through the intrinsic pathway. This involves disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and activation of caspases, ultimately resulting in programmed cell death. Tasisulam has also been observed to induce reactive oxygen species (ROS) production, contributing to its cytotoxic effects.
  • Mitotic Arrest and Antiangiogenesis: Tasisulam disrupts mitotic progression by increasing the proportion of cells in the G2-M phase of the cell cycle. This effect is linked to its ability to inhibit vascular endothelial growth factor (VEGF)-induced angiogenesis, effectively limiting the formation of new blood vessels that are essential for tumor growth.

Recent research has unveiled a novel mechanism of action for Tasisulam and other structurally similar sulfonamides, collectively termed SPLAMs (splicing inhibitor sulfonamides). These compounds induce the degradation of the RNA splicing factor RBM39 (RNA binding motif protein 39) by promoting its interaction with the CUL4-DCAF15 E3 ubiquitin ligase complex. This interaction leads to the polyubiquitination of RBM39, marking it for degradation by the proteasome. The degradation of RBM39 results in aberrant pre-mRNA splicing, ultimately contributing to the antitumor activity of Tasisulam.

Physical and Chemical Properties Analysis

Tasisulam is known to be highly protein-bound, with a particular affinity for albumin. This high albumin binding significantly influences its pharmacokinetic behavior in the body, including its distribution, metabolism, and excretion. More detailed analysis of its other physical and chemical properties is not provided in the abstracts.

Applications
  • In vitro Studies: Tasisulam demonstrates antiproliferative activity against a wide range of cancer cell lines, including breast cancer, melanoma, and lung cancer. In vitro studies have also been crucial in elucidating its mechanism of action, particularly its role in inducing apoptosis, inhibiting angiogenesis, and disrupting mitotic progression.

  • In vivo Studies: Animal models have been used to assess the antitumor activity of Tasisulam. Studies have shown its efficacy in inhibiting tumor growth in various xenograft models. Furthermore, its antiangiogenic properties have been demonstrated in a Matrigel plug assay, showcasing its ability to inhibit the formation of new blood vessels in vivo.

  • Drug Interaction Studies: Tasisulam has been identified as a strong inhibitor of the cytochrome P450 enzyme CYP2C9. This interaction was confirmed in a clinical study where co-administration of Tasisulam with Tolbutamide, a known CYP2C9 substrate, resulted in a significant increase in Tolbutamide exposure. This finding highlights the importance of considering potential drug interactions when administering Tasisulam.

  • Chemical Transcriptomics: Research utilizing chemical transcriptomics has identified Tasisulam and other related sulfonamides as a distinct class of anticancer agents. Analysis of gene expression profiles revealed a characteristic downregulation of genes involved in cellular metabolism following treatment with these compounds. This approach provides valuable insights into their mechanism of action and may facilitate the identification of biomarkers for predicting drug response.

Future Directions
  • Optimizing Dosing Regimens: Due to its high albumin binding and potential for drug interactions, refining dosing strategies for Tasisulam remains an active area of research. Investigating albumin-tailored dosing, where the dose is adjusted based on individual patient albumin levels, is crucial for maximizing efficacy while minimizing the risk of toxicity.

  • Combination Therapies: Exploring the synergistic potential of Tasisulam in combination with other anticancer agents, particularly those targeting different pathways involved in tumor growth and survival, holds promise for enhancing its therapeutic efficacy.

  • Biomarker Development: Identifying biomarkers that can predict response to Tasisulam treatment would be highly beneficial for personalizing therapy and improving patient outcomes. Gene expression profiling and analysis of other potential biomarkers, such as DCAF15 expression levels in the context of SPLAM activity, warrant further investigation.

  • Structural Modifications: Developing novel Tasisulam analogues with improved pharmacological properties, such as enhanced potency, reduced toxicity, or altered pharmacokinetic profiles, remains a viable strategy for improving its therapeutic potential.

Indisulam (E7070)

Compound Description: Indisulam (E7070) is an aryl sulfonamide drug that has been extensively tested in patients with advanced-stage solid tumors. [] Similar to Tasisulam, it exhibits antiproliferative activity against various human cancer cell lines. [] Indisulam functions by inducing the degradation of the RNA splicing factor RBM39 through its interaction with the CUL4-DCAF15 E3 ubiquitin ligase complex. []

Chloroquinoxaline Sulfonamide (CQS)

Compound Description: Chloroquinoxaline Sulfonamide (CQS) is another clinically tested sulfonamide that demonstrates anticancer properties. [] Like Tasisulam, it disrupts precursor mRNA splicing by targeting RBM39 for degradation. []

Relevance: CQS, Tasisulam, and Indisulam belong to the same class of anticancer agents known as SPLAMs. [] They share a common mechanism of action by inducing RBM39 degradation through the DCAF15 pathway. []

LY186641 (Sulofenur)

Compound Description: LY186641, also known as Sulofenur, is a sulfonamide derivative that has undergone clinical investigation as an anticancer agent. [] Although its specific mechanism of action remains incompletely understood, transcriptional profiling studies suggest it may share similarities with Tasisulam and other sulfonamides. []

LY295501

Compound Description: LY295501 is a sulfonamide derivative that has been investigated for its anticancer properties. [] While its precise mechanism of action is not fully elucidated, transcriptional profiling data indicate it may share similarities with Tasisulam and other sulfonamide-based anticancer agents. []

E7820

Compound Description: E7820 is a sulfonamide derivative under investigation as an anticancer drug, currently in a phase II clinical trial in combination with cetuximab for patients with refractory metastatic colorectal cancer. [] Similar to Tasisulam, it induces reactive oxygen species production and mitochondria-mediated cellular apoptosis. []

Sulfonimidamide-Based Analog of Tasisulam

Compound Description: This novel analog, synthesized as part of a study to mitigate the side effects of Tasisulam, replaces the sulfonamide group with a sulfonimidamide group. [] It demonstrated comparable inhibitory effects on the proliferation of melanoma cell lines SKMel23 and A375 to Tasisulam. []

Relevance: This sulfonimidamide analog represents a structurally related compound to Tasisulam, designed to maintain antiproliferative activity while potentially reducing toxicity. [] The research suggests that modifications to the sulfonamide moiety could lead to improved therapeutic options. []

Tolbutamide

Compound Description: Tolbutamide is a known substrate of the cytochrome P450 enzyme CYP2C9, primarily used as a probe drug in drug interaction studies. [, , ] It is not structurally related to Tasisulam but plays a crucial role in understanding Tasisulam's pharmacokinetic properties. []

Relevance: Studies using Tolbutamide demonstrated that Tasisulam significantly inhibits CYP2C9 activity. [, , ] This interaction leads to a substantial increase in Tolbutamide exposure when co-administered with Tasisulam. [, , ] This finding has important clinical implications, highlighting the potential for drug interactions when Tasisulam is used with medications metabolized by CYP2C9. [, , ]

Sulfaphenazole

Compound Description: Sulfaphenazole is a known inhibitor of the cytochrome P450 enzyme CYP2C9. [, ] Like Tolbutamide, it is not structurally similar to Tasisulam but is used as a reference compound in pharmacokinetic modeling studies to understand and predict drug interactions related to CYP2C9 inhibition. [, ]

Relevance: Sulfaphenazole serves as a comparator to Tasisulam in physiologically based pharmacokinetic models that evaluate CYP2C9 inhibition. [, ] These models help predict potential drug interactions with Tasisulam and provide insights into its inhibitory potency towards CYP2C9. [, ]

Properties

CAS Number

519055-62-0

Product Name

Tasisulam

IUPAC Name

N-(5-bromothiophen-2-yl)sulfonyl-2,4-dichlorobenzamide

Molecular Formula

C11H6BrCl2NO3S2

Molecular Weight

415.1 g/mol

InChI

InChI=1S/C11H6BrCl2NO3S2/c12-9-3-4-10(19-9)20(17,18)15-11(16)7-2-1-6(13)5-8(7)14/h1-5H,(H,15,16)

InChI Key

WWONFUQGBVOKOF-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)NS(=O)(=O)C2=CC=C(S2)Br

Solubility

Soluble in DMSO, not in water

Synonyms

LY 573636
LY-573636
LY573636
LY573636 sodium
N-((5-bromo-2-thienyl)sulfonyl)-2,4-dichlorobenzamide
tasisulam

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)NS(=O)(=O)C2=CC=C(S2)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.